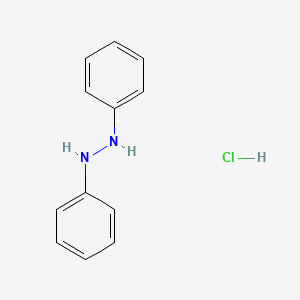

1,2-Diphenylhydrazine hydrochloride

Description

Historical Context of Diphenylhydrazine Chemistry and Rearrangements

The history of diphenylhydrazine chemistry is largely dominated by the discovery and elucidation of the benzidine (B372746) rearrangement. This acid-catalyzed transformation of 1,2-diphenylhydrazine (B7769752) into 4,4'-diaminobiphenyl (benzidine) was first observed by A.W. Hofmann in 1863. chemicalbook.com For many years, the mechanism of this rearrangement remained a significant puzzle in organic chemistry. waterquality.gov.au

Early investigations primarily focused on identifying the products of the reaction. It wasn't until the mid-20th century that the intramolecular nature of the rearrangement was firmly established through elegant experimental work, notably by researchers like Ingold and his collaborators in the 1930s and again in the 1960s. ontosight.ai Their kinetic studies and examination of substituent effects provided crucial insights into the reaction mechanism. The currently accepted mechanism is thought to involve a concerted nih.govnih.gov-sigmatropic rearrangement. chemicalbook.com When the para positions are blocked, the rearrangement can proceed via a -sigmatropic shift, also known as the diaza-Cope rearrangement. chemicalbook.com

Significance in Modern Organic and Inorganic Chemistry

The importance of 1,2-diphenylhydrazine hydrochloride in contemporary chemistry is multifaceted, extending from its role as a key synthetic intermediate to its utility in the development of novel catalytic systems.

In organic chemistry , this compound serves as a valuable precursor in the synthesis of a variety of organic molecules. Historically, its primary application was in the manufacture of benzidine, which was a crucial intermediate for the production of azo dyes. scispace.com While the use of benzidine-based dyes has significantly declined, the fundamental reactivity of 1,2-diphenylhydrazine continues to be exploited. For instance, it is a key starting material for the synthesis of certain pharmaceuticals, such as the anti-inflammatory drug phenylbutazone (B1037). chemchart.comepa.gov

Modern synthetic methods continue to leverage the reactivity of the N-N bond in 1,2-diphenylhydrazine and its derivatives. It is used in the preparation of various heterocyclic compounds and as a reagent in reactions involving oxidation and reduction. scispace.com Recent research has also explored its use in the synthesis of pro-fluorescent free radicals and in the development of new synthetic methodologies. acs.org

In the realm of inorganic chemistry , 1,2-diphenylhydrazine and its hydrochloride salt have gained attention as ligands in coordination chemistry and as components of catalytic systems. The nitrogen atoms of 1,2-diphenylhydrazine can coordinate to metal centers, leading to the formation of a diverse array of organometallic complexes. For example, its reaction with transition metals like ruthenium and gold has been shown to mediate rearrangements to form coordinated semidine ligands. rsc.org

Furthermore, 1,2-diphenylhydrazine has been utilized in catalytic hydrogenation and disproportionation reactions. For instance, triruthenium clusters have been shown to catalyze the hydrogenation of 1,2-diphenylhydrazine to aniline (B41778). researchgate.net More recently, phosphonium (B103445) cations supported by redox-active ligands have been demonstrated to efficiently catalyze the disproportionation of 1,2-diphenylhydrazine into aniline and azobenzene (B91143). nih.govchemrxiv.orgnih.gov The development of asymmetric versions of reactions involving 1,2-diphenylhydrazine derivatives is also an active area of research, with potential applications in asymmetric catalysis. nobelprize.orgwikipedia.org

Physicochemical Properties of 1,2-Diphenylhydrazine and its Hydrochloride Salt

| Property | Value (1,2-Diphenylhydrazine) | Value (this compound) | Source(s) |

| Molecular Formula | C₁₂H₁₂N₂ | C₁₂H₁₃ClN₂ | nist.gov, nih.gov |

| Molecular Weight | 184.24 g/mol | 220.70 g/mol | nist.gov, nih.gov |

| Appearance | White to yellow crystalline solid | Grey powder solid | nist.gov, nih.gov |

| Melting Point | 123-126 °C | 162-164 °C | chemchart.com, nih.gov |

| Solubility | Insoluble in water; soluble in ethanol (B145695). | Soluble in water due to its ionic nature. | nist.gov, solubilityofthings.com |

Detailed Research Findings on 1,2-Diphenylhydrazine Rearrangements

| Rearrangement Type | Conditions | Major Product(s) | Minor Product(s) | Source(s) |

| Benzidine Rearrangement | Acid-catalyzed | 4,4'-Diaminobiphenyl (Benzidine) | Diphenyline | chemicalbook.com, rsc.org |

| Diaza-Cope Rearrangement | Acid-catalyzed (para-substituted) | ortho-Semidine | - | chemicalbook.com |

| Thermal Rearrangement | Heat | para-Semidine, ortho-Semidine | Azobenzene, Aniline | rsc.org |

| Transition Metal-Mediated | Ru, Au complexes | Coordinated ortho- or para-Semidine | - | rsc.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-diphenylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12;/h1-10,13-14H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVKHCZQVDNMPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Diphenylhydrazine and Its Hydrochloride Salt

Laboratory Scale Synthesis and Optimization

On a laboratory scale, the synthesis of 1,2-diphenylhydrazine (B7769752) is centered around the reduction of nitroaromatic compounds and reactions involving diazonium salts. Optimization of these routes focuses on yield, purity, and the minimization of side products.

Reduction-Based Synthetic Routes

The most prevalent laboratory and industrial synthesis of 1,2-diphenylhydrazine involves the reduction of nitrobenzene (B124822). spcmc.ac.inwikipedia.orgcdc.gov This transformation proceeds in a stepwise manner, typically through intermediate species such as azoxybenzene (B3421426) and azobenzene (B91143), which are subsequently reduced to the desired hydrazine (B178648).

Commonly employed reducing agents include metal powders like zinc or iron in an alkaline medium, such as a caustic soda solution. spcmc.ac.inwikipedia.org The reaction is often performed in a batch process where the metal and caustic solution are added to nitrobenzene in a heated vessel.

A more recent advancement in reduction methodology involves the use of organic "super electron donors." In one documented approach, an excess of an organic electron donor cleanly reduces nitrobenzene to 1,2-diphenylhydrazine, with azoxybenzene and azobenzene identified as likely intermediates. wikipedia.org This method avoids the use of redox-active metals.

Table 1: Comparison of Reduction-Based Synthetic Routes

| Method | Starting Material | Reducing Agent/System | Key Intermediates | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Classical Metal Reduction | Nitrobenzene | Zinc or Iron powder in alkaline solution | Azoxybenzene, Azobenzene | Heated batch reaction | spcmc.ac.inwikipedia.org |

| Organic Electron Donor | Nitrobenzene | Organic super electron donor | Azoxybenzene, Azobenzene | Photoactivated or thermal conditions | wikipedia.org |

Reactions Involving Phenyldiazonium Salts and Coupling Approaches

While phenyldiazonium salts are critical precursors in the synthesis of many nitrogen-containing aromatic compounds, their direct coupling to form 1,2-diphenylhydrazine is not a standard synthetic route. Instead, these salts are typically involved in two other major classes of reactions: reduction to form phenylhydrazine (B124118) and azo coupling to form azo compounds.

The reduction of a benzenediazonium (B1195382) salt, for example with sodium sulfite (B76179) or tin(II) chloride, yields phenylhydrazine (C₆H₅NHNH₂), a monosubstituted hydrazine. wikipedia.org This is a distinct compound from the symmetrically disubstituted 1,2-diphenylhydrazine.

Alternatively, phenyldiazonium salts act as electrophiles in azo coupling reactions with activated aromatic compounds like phenols or anilines. This reaction forms an azo bridge (-N=N-) between two aromatic rings, yielding brightly colored azo dyes. doubtnut.comchemguide.co.uk This "coupling" approach leads to azobenzene and its derivatives, which can then be reduced to 1,2-diphenylhydrazine in a separate step.

Purification and Isolation Techniques for the Hydrochloride

The purification of 1,2-diphenylhydrazine and the isolation of its hydrochloride salt are critical steps that require careful control to prevent unwanted side reactions. The free base, 1,2-diphenylhydrazine, is susceptible to oxidation by air, which converts it back to the yellow-orange azobenzene. cdc.gov Therefore, purification and storage should be conducted under an inert atmosphere, such as nitrogen. cdc.gov Crystallization from hot ethanol (B145695) (EtOH), sometimes containing a small amount of ammonium (B1175870) sulfide (B99878) or sulfurous acid to inhibit oxidation, is a common purification method. cdc.gov

To isolate the hydrochloride salt, the purified 1,2-diphenylhydrazine is treated with hydrochloric acid. The resulting 1,2-diphenylhydrazine hydrochloride is less soluble and precipitates from the solution. It can be crystallized from ethanol or a water/HCl mixture. cdc.govdoubtnut.com It is crucial to manage the acidity, as strong mineral acids can catalyze the rearrangement of 1,2-diphenylhydrazine to benzidine (B372746). cdc.gov The purified hydrochloride salt typically presents as yellowish or pinkish crystals.

Table 2: Purification Techniques for 1,2-Diphenylhydrazine and its Hydrochloride

| Compound | Technique | Solvent System | Key Considerations | Reference |

|---|---|---|---|---|

| 1,2-Diphenylhydrazine (Free Base) | Crystallization | Hot Ethanol (with anti-oxidant) or Petroleum Ether | Prevent atmospheric oxidation; store under N₂. | cdc.gov |

| This compound | Precipitation & Crystallization | Ethanol or Water with concentrated HCl | Avoid excess strong acid to prevent rearrangement to benzidine. | cdc.govdoubtnut.com |

Industrial Production Routes of 1,2-Diphenylhydrazine

On an industrial scale, the production of 1,2-diphenylhydrazine is dominated by the chemical reduction of nitrobenzene in an alkaline medium. wikipedia.org The most common reducing agents are iron or zinc metal powders. spcmc.ac.inwikipedia.org The process is typically a batch operation where a caustic soda solution is added to a heated vessel containing nitrobenzene and iron borings. spcmc.ac.in

After the multi-step reduction is complete, the 1,2-diphenylhydrazine product must be separated from the resulting iron sludge. This is commonly achieved through solvent extraction. spcmc.ac.inwikipedia.org An alternative industrial approach involves stopping the reaction at the azobenzene stage. The azobenzene is isolated and then subjected to a final reduction step, for instance, using a zinc-alcoholic alkali solution, followed by filtration. spcmc.ac.in

Advancements in Process Chemistry for Related Hydrazines

The broader field of hydrazine synthesis is continually evolving, with significant advancements in process chemistry that could influence the future production of 1,2-diphenylhydrazine and other hydrazine derivatives. These innovations aim to improve efficiency, reduce energy consumption, and enhance safety and sustainability.

One major area of development is in reactor technology. For the urea-based synthesis of hydrazine hydrate (B1144303), replacing conventional batch reactors with jet reactors utilizes microsecond-scale mixing to suppress side reactions and minimize equipment fouling. thieme-connect.de

Separation technology has also seen significant progress. The integration of membrane separation with reaction and distillation steps can lead to substantial yield improvements and energy savings. thieme-connect.de For instance, optimizing distillation parameters and using pinch technology for heat exchanger networks has been shown to dramatically reduce utility consumption in hydrazine hydrate production. thieme-connect.de

Furthermore, electrochemical strategies are emerging as a novel approach. One such method involves the oxidative homocoupling of an ammonia (B1221849) surrogate like benzophenone (B1666685) imine. The resulting benzophenone azine can then be hydrolyzed to afford hydrazine. This approach includes iodine-mediated and copper-catalyzed processes that exhibit low overpotentials, representing a more thermodynamically efficient pathway. These advanced concepts in reaction engineering, separation, and electrochemistry provide a framework for creating more sustainable and economically viable processes for the synthesis of industrial hydrazines.

Advanced Studies on Chemical Reactivity and Mechanistic Pathways of 1,2 Diphenylhydrazine

Metal-Mediated and Catalyzed Reactions

While the acid-catalyzed benzidine (B372746) rearrangement is the most studied, transition metals can also mediate or catalyze the transformation of 1,2-diphenylhydrazine (B7769752), often with different product selectivity. rsc.org This area of research is less explored but has provided unique mechanistic insights.

Several transition metals have been shown to induce the rearrangement of 1,2-diphenylhydrazine, typically leading to the formation of semidine products which are then stabilized as ligands in a coordination complex. rsc.org

Rhodium (Rh): The first report of a transition metal-mediated rearrangement involved a rhodium(I) complex, [Rh(PPh₃)₂(nbd)]ClO₄. This complex was reported to exclusively and catalytically convert 1,2-diphenylhydrazine into ortho-semidine, which coordinated to the rhodium center as a bidentate ligand to form [Rh(PPh₃)₂(κ²-NH₂-1,2-C₆H₄-NHPh)]ClO₄. rsc.org

Ruthenium (Ru): The reaction between RuCl₂(PPh₃)₃ and 1,2-diphenylhydrazine also results in a complete conversion to ortho-semidine. The product, RuCl₂(PPh₃)₂(κ²-NH₂-1,2-C₆H₄-NHPh), was isolated and its structure confirmed by X-ray crystallography. This reaction was found to be stoichiometric rather than catalytic. rsc.org

Gold (Au): The gold(I) oxo complex [(Ph₃PAu)₃(µ₃-O)]BF₄ mediates the rearrangement of 1,2-diphenylhydrazine to a mixture of para-semidine (82%) and ortho-semidine (18%). electronicsandbooks.comrsc.org The rearranged products act as bridging imido ligands in the resulting gold cluster complexes. Crossover experiments with deuterated substrates confirmed that this gold-mediated process is also intramolecular. electronicsandbooks.com

These metal-mediated reactions demonstrate alternative pathways for the rearrangement of 1,2-diphenylhydrazine, often favoring the formation of semidines over the benzidine and diphenyline products that dominate in acid catalysis. rsc.org

Ligand Formation and Coordination Chemistry with Metal Centers

1,2-Diphenylhydrazine and its derivatives demonstrate versatile behavior as ligands in coordination chemistry, interacting with a variety of metal centers. The coordination can occur through one or both nitrogen atoms, leading to the formation of stable metal complexes. For instance, studies have shown that 1,2-diphenylhydrazine can coordinate to rhodium complexes. liverpool.ac.uk Similarly, iridium(I) complexes have been shown to react with 1,2-diphenylhydrazine, leading to N-H bond activation and the formation of cyclometalated azobenzene (B91143) derivatives or hydridohydrazido complexes. acs.org

The reaction of 1,2-diphenylhydrazine with certain transition metal complexes can also induce rearrangements. A notable example is the metal-mediated rearrangement to ortho-semidine upon reaction with dichlorotris(triphenylphosphine)ruthenium(II). rsc.org In this stoichiometric reaction, 1,2-diphenylhydrazine is converted to ortho-semidine, which then coordinates to the ruthenium center. rsc.org Another instance involves the reaction with a rhodium(I) complex, [Rh(PPh3)2(κ2-NH2-1,2-C6H4-NHPh)]ClO4, where a bidentate ortho-semidine ligand is formed. rsc.org Gold(I) has also been shown to mediate the conversion of 1,2-diphenylhydrazine, producing coordination compounds with imido ligands of para-semidine and ortho-semidine. rsc.org

The coordination of 1,2-diphenylhydrazine is not limited to simple adduct formation. In some cases, the initial coordination is a prelude to further reactivity, such as N-N bond cleavage, which is highly dependent on the nature of the metal center and the supporting ligands. For example, the reaction of 1,2-diphenylhydrazine with (CpRuCl)4 results in the formation of a dimeric Ru(III) bis(anilide) complex, [CpRuCl(μ-NHPh)]2, indicating an intramolecular N-N bond cleavage process. researchgate.net

N-N Bond Cleavage Mechanisms and Reactivity

The cleavage of the N-N single bond in 1,2-diphenylhydrazine is a significant area of study, with relevance to understanding fundamental bond-breaking processes and nitrogen fixation. researchgate.net This transformation can be promoted by various transition metal complexes, and the mechanistic pathways are often complex and dependent on the specific metal and ligand environment.

Several mechanisms for N-N bond cleavage have been proposed. One pathway involves the disproportionation of 1,2-diphenylhydrazine into azobenzene and aniline (B41778), a reaction that can be catalyzed by certain metal complexes. researchgate.netchemrxiv.orgnih.gov For example, a pincer-type iron complex has been shown to catalyze this disproportionation. researchgate.net Similarly, a cationic P(V)-center, generated by chloride abstraction from a chlorophosphorane (B8807898), can efficiently catalyze the disproportionation. chemrxiv.orgnih.gov Kinetic studies on the disproportionation of N,N'-diphenylhydrazine have ruled out a simple pericyclic mechanism in favor of a pathway with a first-order dependence on the hydrazine (B178648) concentration. nih.gov

Transition metal complexes can facilitate N-N bond cleavage through various modes of activation. Vanadium complexes supported by redox-active ligands have been shown to cleave the N-N bond of 1,2-diarylhydrazines to yield vanadium bis(amido) derivatives. nih.gov In this system, catalytic disproportionation is observed, and crossover experiments suggest the exchange of anilide ligands. nih.gov Ruthenium complexes have also been extensively studied. The reaction of (Cp*RuCl)4 with 1,2-diphenylhydrazine leads to an intramolecular N-N bond cleavage to form a Ru(III) bis(anilide) dimer. researchgate.net Protic pyrazole (B372694) ruthenium complexes are also capable of cleaving the N-N bond. researchgate.net

The cleavage can also proceed through radical mechanisms. Photolysis of 1,1-diphenylhydrazines can lead to the cleavage of the relatively weak N-N bond, forming nitrogen-centered radicals. nih.gov Mechanistic studies on the reaction of a high-spin iron(II) hydride complex with azobenzene, a related compound, support a radical chain mechanism mediated by iron(I) species for the N=N double bond cleavage. nih.gov

Oxidation and Reduction Pathways

Oxidative Transformations to Azo Compounds

The oxidation of 1,2-diphenylhydrazine to its corresponding azo compound, azobenzene, is a well-established and synthetically useful transformation. nih.govnih.gov This reaction involves the removal of two hydrogen atoms and the formation of a nitrogen-nitrogen double bond. A variety of oxidizing agents and catalytic systems have been employed to achieve this conversion efficiently.

Common nonmetallic oxidants such as tert-butyl nitrite (B80452) (TBN) and benzoic peroxyanhydride (BPO) have been shown to be effective in facilitating this transformation, affording high yields of azobenzene. nih.gov The reaction with TBN is particularly efficient in ethanol (B145695), where air plays a crucial role in the catalytic cycle. nih.gov Other oxidizing agents like nitric acid, silver nitrate, and permanganate (B83412) also readily oxidize 1,2-diphenylhydrazine. noaa.govchemicalbook.com

Metal-catalyzed oxidations offer mild and efficient routes to azobenzenes. A Cu(I)-catalyzed oxidative coupling of anilines can proceed through a 1,2-diphenylhydrazine intermediate, which is rapidly oxidized to azobenzene under the reaction conditions. nih.gov Polyoxometalate-based iron catalysts, in conjunction with hydrogen peroxide as a green oxidant, have also been utilized for the oxidative dehydrogenation of hydrazines to azo compounds in aqueous ethanol. researchgate.net

The table below summarizes the yields of azobenzene from the oxidation of 1,2-diphenylhydrazine using different oxidants.

| Oxidant | Solvent | Temperature | Yield of Azobenzene (%) | Reference |

| tert-Butyl Nitrite (TBN) | Ethanol | Room Temp. | 93 | nih.gov |

| Benzoic Peroxyanhydride (BPO) | MeCN | Room Temp. | 80 | nih.gov |

| CuBr / Diaziridinone | CH3CN | Room Temp. | 96 | nih.gov |

Reductive Conversions and Hydrogenation Studies

1,2-Diphenylhydrazine can undergo reductive cleavage of the N-N bond to yield aniline. This reduction can be achieved using various reagents and catalytic systems. The combination of NiCl2·2H2O and lithium with a catalytic amount of 4,4’-di-tert-butylbiphenyl (DTBB) allows for the reduction of aromatic hydrazines to the corresponding primary amines under mild conditions. researchgate.net

Catalytic hydrogenation is another important method for the reduction of both 1,2-diphenylhydrazine and its oxidized counterpart, azobenzene. An air- and moisture-stable manganese catalyst has been shown to be effective for the hydrogenation of azobenzenes to hydrazobenzenes. kaust.edu.saacs.org Interestingly, when 1,2-diphenylhydrazine was subjected to the same catalytic system for the hydrogenation of nitroarenes, it was only reduced to aniline to a small extent (10% yield), suggesting that it is not a major intermediate in the direct hydrogenation pathway of nitroarenes to anilines under those conditions. kaust.edu.saacs.org

The choice of catalyst and reaction conditions can influence the outcome of the reduction. A metal-free transfer hydrogenation of azobenzenes to 1,2-diphenylhydrazine derivatives has been achieved using tris(quinolin-8-yl)phosphite as a precatalyst and ammonia (B1221849) borane (B79455) as the hydrogen source. d-nb.info An organic super electron donor has also been used to reduce nitrobenzene (B124822), yielding 1,2-diphenylhydrazine as the main product, with azobenzene and azoxybenzene (B3421426) as likely intermediates. strath.ac.uk Under these conditions, cleavage of the N-N bond to form aniline was minimal. strath.ac.uk

Derivatization Chemistry of the Hydrazine Moiety

Formation of Hydrazones with Carbonyl Compounds

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental and widely used transformation in organic chemistry. wikipedia.org 1,2-Diphenylhydrazine hydrochloride can serve as a precursor in the synthesis of hydrazone derivatives. rsc.orggoogle.com The reaction typically involves the condensation of the hydrazine with a carbonyl compound, often under acidic conditions, to form a C=N bond. researchgate.net

The rate of hydrazone formation is influenced by several factors, including the electronic nature of the carbonyl compound and the pH of the reaction medium. nih.gov Electron-deficient aldehydes and ketones generally react faster than electron-rich ones. nih.gov For instance, 4-nitrobenzaldehyde (B150856) reacts more rapidly than 4-methoxybenzaldehyde. nih.gov The reaction is also subject to acid catalysis. researchgate.netnih.gov

In synthetic applications, this compound has been condensed with various dialdehydes to prepare symmetric diphenylhydrazone end-capped molecules. rsc.org For example, the microwave-enhanced condensation with specific dialdehydes in THF has been used to synthesize donor-acceptor-donor (D-A-D) type molecules for potential use in organic electronics. rsc.org A process for producing hydrazone compounds has also been described where a substituted hydrazine, potentially derived from a precursor like 1,2-diphenylhydrazine, is taken out as a hydrochloride salt before being subjected to a condensation reaction with a carbonyl compound. google.com

The table below provides examples of carbonyl compounds that react with hydrazines to form hydrazones.

| Carbonyl Compound | Hydrazine Type | Product | Reference |

| Aldehydes and Ketones | Hydrazine / Organohydrazines | Hydrazone | wikipedia.org |

| Reducing Sugars | Phenylhydrazine (B124118) | Osazone | wikipedia.org |

| Dialdehydes | This compound | Symmetric diphenylhydrazone | rsc.org |

| Benzaldehydes | Phenylhydrazine | Substituted hydrazones | researchgate.net |

Azo Coupling Reactions

1,2-Diphenylhydrazine (hydrazobenzene) can be readily oxidized to form azobenzene, a prototypical azo compound characterized by an N=N double bond. This transformation is a key reaction and has been achieved using a variety of catalytic systems and oxidants. The process is formally an oxidative dehydrogenation, removing two hydrogen atoms from the hydrazine linkage to form the azo bridge.

Mechanistic studies suggest that this oxidation can proceed through different pathways depending on the catalyst and conditions employed. For instance, a copper-catalyzed approach using dioxygen (from air) as the terminal oxidant has been developed. In one study, a (μ-η2:η2-peroxo)dicopper(II) complex was proposed as the active catalytic species, and it was noted that 1,2-diphenylhydrazine could be easily converted to the azo product under the standard conditions. nih.gov Another copper-based catalytic system demonstrated the rapid oxidation of 1,2-diphenylhydrazine to azobenzene with the concomitant generation of hydrogen peroxide. nih.govharvard.edu

Non-metallic oxidants have also been proven effective. The use of tert-butyl nitrite (TBN) in ethanol at room temperature provides an efficient method for the oxidative dehydrogenation of 1,2-diphenylhydrazine to azobenzene. Research has shown that air plays a crucial role in this specific reaction system.

Furthermore, the disproportionation of 1,2-diphenylhydrazine into aniline and azobenzene can be catalyzed by highly electrophilic centers, such as a phosphonium (B103445) cation generated from a chlorophosphorane supported by a rigid pincer ligand. nih.gov This highlights the diverse chemical environments that can facilitate the oxidation of the N-N bond.

The table below summarizes various conditions for the oxidation of 1,2-diphenylhydrazine to azobenzene.

| Catalyst / Promoter | Oxidant | Solvent | Key Observation | Yield | Reference |

|---|---|---|---|---|---|

| (EMindL)Cu (1 mol%) | Air | Dichloromethane | Rapid, catalytic oxidation with H2O2 generation. | 94% | nih.gov |

| tert-Butyl Nitrite (TBN) (30 mol%) | Air | Ethanol | Efficient oxidation at room temperature. | 98% | |

| P(V) Phosphonium Cation | (Self-disproportionation) | Chloroform | Catalytic disproportionation to azobenzene and aniline. | Not specified | nih.gov |

| None | O2 atmosphere | Not specified | Slow background auto-oxidation over 48 hours. | 92% | harvard.edu |

Synthesis of Novel Heterocyclic Derivatives

1,2-Diphenylhydrazine serves as a key precursor for the synthesis of various heterocyclic compounds through the Diels-Reese reaction. wikipedia.org This reaction, first reported in 1934 by Otto Diels and Johannes Reese, involves the interaction of 1,2-diphenylhydrazine (or its substituted derivatives) with dimethyl acetylenedicarboxylate (B1228247) (DMAD). wikipedia.orgresearchgate.net A remarkable feature of this reaction is its dependence on the solvent, which dictates the structure of the resulting heterocyclic product. wikipedia.orgwikipedia.orgweebly.com

The exact mechanism of the Diels-Reese reaction is not fully elucidated, but it is understood to proceed via an initial adduct between 1,2-diphenylhydrazine and DMAD. wikipedia.orgweebly.com The subsequent rearrangement and cyclization of this adduct are directed by the nature of the solvent.

In a neutral solvent like xylene , the reaction yields an indole (B1671886) derivative, specifically dimethyl indole-2,3-dicarboxylate, along with aniline. wikipedia.orgweebly.com

In an acidic solvent such as glacial acetic acid , the reaction pathway shifts to produce a pyrazolone (B3327878) derivative. wikipedia.orgwikipedia.orgweebly.com

In a basic solvent like pyridine , the outcome is a quinoline (B57606) derivative. wikipedia.orgwikipedia.orgweebly.com

This solvent-dependent product formation makes the Diels-Reese reaction a versatile tool for generating diverse heterocyclic scaffolds from a common set of starting materials.

The following table illustrates the influence of the solvent on the heterocyclic product formed in the Diels-Reese reaction.

| Reactant 1 | Reactant 2 | Solvent (Nature) | Major Heterocyclic Product | Reference |

|---|---|---|---|---|

| 1,2-Diphenylhydrazine | Dimethyl Acetylenedicarboxylate | Xylene (Neutral) | Dimethyl indole-2,3-dicarboxylate | wikipedia.orgweebly.com |

| 1,2-Diphenylhydrazine | Dimethyl Acetylenedicarboxylate | Glacial Acetic Acid (Acidic) | Diphenylpyrazolone | wikipedia.orgweebly.com |

| 1,2-Diphenylhydrazine | Dimethyl Acetylenedicarboxylate | Pyridine (Basic) | Carbomethoxyquinoline | wikipedia.orgweebly.com |

Functionalization for Spectroscopic Probes (e.g., fluorescent derivatives)

Spectroscopic and Structural Characterization Techniques for 1,2 Diphenylhydrazine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR spectroscopy of 1,2-diphenylhydrazine (B7769752) reveals characteristic signals for the aromatic and amine protons. In a typical ¹H NMR spectrum of the neutral 1,2-diphenylhydrazine (hydrazobenzene) in a solvent like deuterochloroform (CDCl₃), the protons on the phenyl rings appear as a complex multiplet in the aromatic region, generally between δ 6.8 and 7.3 ppm. semanticscholar.org Specifically, a triplet at δ 7.22 ppm corresponding to four protons and a multiplet between δ 6.83-6.87 ppm for the remaining six aromatic protons have been reported. semanticscholar.org The two amine protons (N-H) typically appear as a singlet, with a reported chemical shift around δ 5.62 ppm. semanticscholar.org

It is important to note that the chemical shifts can be influenced by the solvent and the concentration. sigmaaldrich.com For the hydrochloride salt, the presence of the acidic proton can lead to shifts in the N-H signal and potentially affect the aromatic proton resonances due to changes in the electronic environment.

Table 1: ¹H NMR Chemical Shifts for 1,2-Diphenylhydrazine.

| Assignment | Chemical Shift (ppm) | Solvent |

|---|---|---|

| Aromatic H | 7.18 | CDCl₃ |

| Aromatic H | 6.87 to 6.76 | CDCl₃ |

| N-H | 5.51 | CDCl₃ |

Data sourced from ChemicalBook. chemicalbook.com

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. libretexts.org For 1,2-diphenylhydrazine, the ¹³C NMR spectrum shows distinct signals for the carbon atoms of the phenyl rings. In deuterochloroform, characteristic peaks have been observed at approximately δ 149.0, 129.5, 120.1, and 112.5 ppm. semanticscholar.org The signal at δ 149.0 ppm is attributed to the ipso-carbon (the carbon atom directly attached to the nitrogen), while the other signals correspond to the remaining aromatic carbons. semanticscholar.org The number of distinct signals in the ¹³C NMR spectrum can confirm the symmetry of the molecule. libretexts.org For 1,2-diphenylhydrazine hydrochloride, slight shifts in these values would be expected due to the protonation of the hydrazine (B178648) nitrogen.

Table 2: ¹³C NMR Chemical Shifts for 1,2-Diphenylhydrazine.

| Chemical Shift (ppm) | Intensity | Assignment |

|---|---|---|

| 148.85 | 433 | C (ipso) |

| 129.30 | 951 | C (aromatic) |

| 119.81 | 502 | C (aromatic) |

| 112.31 | 1000 | C (aromatic) |

Data recorded in CDCl₃ and sourced from ChemicalBook. chemicalbook.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the hydrazino group are typically observed in the region of 3400–3100 cm⁻¹. semanticscholar.org Aromatic C-H stretching vibrations appear between 3100 and 3000 cm⁻¹. semanticscholar.org The stretching vibrations of the aromatic carbon-carbon double bonds (C=C) usually give rise to absorptions in the 1600-1450 cm⁻¹ region. pg.edu.pl Bending vibrations for the aromatic C-H bonds are also characteristically found in the fingerprint region of the spectrum. The hydrochloride form would be expected to show a broad absorption band corresponding to the N⁺-H stretching vibration.

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation. researchgate.net The ATR-IR spectrum of this compound provides similar information to the traditional FT-IR transmission spectrum. For instance, in a study involving the degradation product of Bumadizone, N,N-diphenylhydrazine, the first derivative of the IR spectra showed an amplitude at 2160.32 cm⁻¹. researchgate.net While this is for the N,N-isomer, it illustrates the utility of ATR-IR in identifying specific vibrational modes. The technique is particularly useful for obtaining high-quality spectra of solid powders. mdpi.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. oecd.org The UV-Vis spectrum of 1,2-diphenylhydrazine in alcohol exhibits absorption maxima at approximately 245 nm and 290 nm, with a shoulder at 340 nm. nih.gov These absorptions are due to π → π* electronic transitions within the phenyl rings. The presence of the hydrochloride salt may cause a slight shift in the position and intensity of these absorption bands due to the effect of protonation on the electronic structure of the chromophore.

Table 3: UV-Vis Absorption Maxima for 1,2-Diphenylhydrazine.

| Wavelength (nm) | log ε | Solvent |

|---|---|---|

| 245 | 4.3 | Alcohol |

| 290 | 3.6 | Alcohol |

| 340 (shoulder) | 2.8 | Alcohol |

Data sourced from the Hazardous Substances Data Bank (HSDB). nih.gov

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. When this compound is analyzed, it is typically the parent compound, 1,2-Diphenylhydrazine (also known as hydrazobenzene), that is observed in the gas phase.

Under electron ionization (EI), 1,2-Diphenylhydrazine (C₁₂H₁₂N₂) undergoes ionization to produce a molecular ion (M⁺). nist.govlibretexts.org The mass spectrum is characterized by the molecular ion peak corresponding to the mass of the neutral molecule. For hydrazobenzene (B1673438), with a molecular weight of approximately 184.24 g/mol , the molecular ion peak appears at a mass-to-charge ratio (m/z) of 184. nist.govnih.gov

The fragmentation of the molecular ion provides valuable structural clues. The fragmentation process involves the breaking of the molecule into smaller, charged fragments. libretexts.orgscienceready.com.au For 1,2-Diphenylhydrazine, prominent peaks are observed in the mass spectrum that correspond to specific fragments. The fragmentation pattern often involves the cleavage of the N-N bond and fragmentation of the phenyl rings. Key fragment ions observed in the electron ionization mass spectrum of 1,2-diphenylhydrazine are detailed in the table below. nist.gov

Table 1: Key Electron Ionization Mass Spectrometry Data for 1,2-Diphenylhydrazine

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 184 | [C₁₂H₁₂N₂]⁺ | Molecular Ion (M⁺) |

| 152 | [C₁₂H₈]⁺ | Loss of N₂ and two H₂ molecules |

| 93 | [C₆H₅NH₂]⁺ | Aniline (B41778) radical cation |

| 92 | [C₆H₅N]⁺ | Phenylnitrene radical cation |

This interactive table summarizes the main fragments observed in the mass spectrum of 1,2-Diphenylhydrazine, providing insight into its structural components under electron ionization.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While detailed crystallographic data for this compound is not widely published, analysis of closely related derivatives and the parent compound, hydrazobenzene, provides significant insights into its likely solid-state architecture. researchgate.netnist.gov

Studies on derivatives of 1,2-diphenylhydrazine reveal key structural features. For instance, the crystal structure of 1,2-bis(2,4-dinitrophenyl) hydrazine, a derivative, was determined to be orthorhombic with the space group Pbcn. researchgate.net The analysis of such derivatives helps in understanding the conformational possibilities of the core hydrazobenzene structure, including the torsion angles of the phenyl rings relative to the N-N bond. researchgate.netresearchgate.net

Table 2: Representative Crystallographic Data for a 1,2-Diphenylhydrazine Derivative

| Parameter | Value (for 1,2-bis(2,4-dinitrophenyl) hydrazine) |

|---|---|

| Crystal System | Orthorhombic researchgate.net |

| Space Group | Pbcn researchgate.net |

| Unit Cell Dimensions | a = 11.9333 Å, b = 9.2524 Å, c = 12.8675 Å researchgate.net |

| Volume (V) | 1420.72 ų researchgate.net |

This interactive table showcases typical crystallographic parameters obtained for a derivative of 1,2-Diphenylhydrazine, highlighting the detailed structural information that can be obtained through X-ray crystallography.

Computational and Theoretical Investigations of 1,2 Diphenylhydrazine Systems

Quantum Mechanical Studies on Reaction Mechanisms

Quantum mechanical methods are instrumental in mapping the energetic landscapes of chemical reactions, identifying key intermediates and transition states that govern the transformation of 1,2-diphenylhydrazine (B7769752).

Energy Profiles and Transition State Analysis

Theoretical studies have been conducted to understand the reaction mechanisms of 1,2-diphenylhydrazine, such as its oxidation and disproportionation. For instance, the oxidation of 1,2-diphenylhydrazine by iodine has been examined using both semi-empirical (MNDO) and density functional theory (DFT) methods. researchgate.netscispace.comresearchgate.net These studies revealed two competing pathways: a multi-step chain mechanism and a one-step mechanism involving a "cyclic" activated complex. scispace.comresearchgate.net The one-step pathway was found to be more rapid. scispace.com

Below is an interactive data table summarizing the calculated activation barriers for different reactions involving 1,2-diphenylhydrazine.

Molecular Orbital and Electronic Structure Analysis

Molecular orbital (MO) analysis provides a deeper understanding of the electronic changes that occur during a reaction. For 1,2-diphenylhydrazine, MO calculations have been used to analyze its bonding and reactivity. The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in predicting how the molecule will interact with other species. researchgate.net

In the study of the oxidation of 1,2-diphenylhydrazine by iodine, the electronic structure of the reactants, intermediates, and products was analyzed to explain the observed reaction pathways. scispace.comresearchgate.net The analysis of the π-type molecular orbitals helps in understanding the electronic distribution and the sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Density Functional Theory (DFT) Calculations for Structural and Spectroscopic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and spectroscopic properties of molecules with a good balance of accuracy and computational cost. researchgate.net For 1,2-diphenylhydrazine and its derivatives, DFT calculations have been employed to determine optimized geometries, vibrational frequencies (IR and Raman spectra), and electronic spectra (UV-Vis). researchgate.netmdpi.com

For instance, in a study of diphenylhydrazine dihydrogenophosphate, DFT calculations with the B3LYP functional and 6-311+G(d,p) basis set were used to calculate the optimal molecular geometry and harmonic vibrational frequencies. researchgate.net The results showed good agreement with experimental data from X-ray diffraction and spectroscopic measurements. researchgate.net Theoretical calculations have also been used to aid in the assignment of experimental vibrational bands. mdpi.com

The table below presents a comparison of experimental and calculated spectroscopic data for a related hydrazone derivative, illustrating the accuracy of DFT methods.

Molecular Dynamics Simulations for Conformational and Solvent Effects

While quantum mechanical calculations are often performed on isolated molecules in the gas phase, the behavior of molecules in solution can be significantly influenced by the solvent. Molecular dynamics (MD) simulations can be used to model the dynamic behavior of 1,2-diphenylhydrazine in a solvent environment, providing insights into its conformational flexibility and interactions with solvent molecules. researchgate.net

Although specific MD simulation studies focused solely on 1,2-diphenylhydrazine hydrochloride are not prevalent in the provided search results, the general approach involves modeling the solute and a large number of solvent molecules and simulating their movements over time. This allows for the exploration of different conformations and the calculation of properties that depend on solvent interactions.

Theoretical Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions. scispace.com By analyzing the electronic structure and energy profiles of different reaction pathways, it is possible to predict which products are likely to form and under what conditions. osti.gov

For 1,2-diphenylhydrazine, theoretical studies have been used to explain the outcomes of its reactions. For example, in the oxidation by iodine, the calculations showed that the one-step mechanism via a cyclic activated complex is kinetically favored over the multi-step pathway. scispace.com In the context of catalysis, computational studies can help in designing more efficient and selective catalysts for reactions involving 1,2-diphenylhydrazine. osti.gov The analysis of frontier molecular orbitals and electrostatic potential maps can identify the most reactive sites in the molecule, guiding predictions of how it will react with other reagents. scielo.br

Applications and Synthetic Utility of 1,2 Diphenylhydrazine and Its Derivatives in Organic Synthesis

Reagent in the Synthesis of Pharmaceutical Precursors

1,2-Diphenylhydrazine (B7769752) has historically served as a key intermediate in the pharmaceutical industry for the production of certain anti-inflammatory drugs. wikipedia.orgbohrium.com Its structure provides a foundational scaffold for the synthesis of heterocyclic compounds with therapeutic properties.

Notably, 1,2-diphenylhydrazine is a precursor in the synthesis of phenylbutazone (B1037) and sulfinpyrazone. minia.edu.eg Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID), was previously used in human medicine for treating arthritis and other inflammatory conditions, although its use has since been largely restricted to veterinary applications due to potential side effects. bohrium.com Sulfinpyrazone has been utilized for the treatment of gout. The synthesis of these drugs typically involves the condensation of 1,2-diphenylhydrazine with a derivative of malonic acid to form the pyrazolidinedione core structure of these pharmaceuticals. bohrium.com

The general synthetic approach is outlined in the table below:

| Pharmaceutical | Precursors | Key Reaction Type |

| Phenylbutazone | 1,2-Diphenylhydrazine, Diethyl n-butylmalonate | Condensation |

| Sulfinpyrazone | 1,2-Diphenylhydrazine, Malonic acid derivative | Condensation |

Role in Dye Chemistry and Related Intermediate Production

One of the most significant historical applications of 1,2-diphenylhydrazine was in the synthesis of dyes. wikipedia.org It served as the primary starting material for the production of benzidine (B372746), a crucial intermediate in the manufacturing of a class of azo dyes known as benzidine-based dyes. wikipedia.orgmdpi.com

The conversion of 1,2-diphenylhydrazine to benzidine is achieved through a classic organic reaction known as the benzidine rearrangement. mdpi.com This reaction is typically carried out by treating 1,2-diphenylhydrazine with a strong acid, which induces an intramolecular rearrangement to form 4,4'-diaminobiphenyl (benzidine). mdpi.com

The resulting benzidine was then used to create a wide array of direct dyes, which could strongly adhere to cotton without the need for a mordant. byjus.com Examples of commercially important dyes derived from benzidine include Congo Red, Direct Black 38, and Direct Blue 6. mdpi.comalfa-chemistry.com However, due to the carcinogenic nature of benzidine, the production and use of these dyes have been significantly curtailed in many countries, including the United States. wikipedia.orgalfa-chemistry.com

| Intermediate | Starting Material | Key Reaction | Application |

| Benzidine | 1,2-Diphenylhydrazine | Benzidine Rearrangement | Synthesis of Azo Dyes |

Development of Specialized Organic Reagents

Beyond its use as a precursor, derivatives of 1,2-diphenylhydrazine are utilized in the development of specialized organic reagents with tailored functionalities. For instance, N,N-diphenylhydrazine hydrochloride has been employed in the synthesis of 2-vinyloxyethyloxy-4-diethylaminophenyl-1-carbaldehyde N,N-diphenylhydrazone, a hole-transporting hydrazone. Hole-transporting materials are essential components in organic electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Phenylhydrazine (B124118) derivatives have also been investigated as reductants in specialized applications. For example, a hydrochloride phenylhydrazine with a sulfonic amide group has been used as a reductant and passivator in the precursor for tin-lead perovskite solar cells, contributing to improved power conversion efficiency and stability. rsc.org

Catalytic Applications in Organic Transformations

Recent research has highlighted the potential of 1,2-diphenylhydrazine and its derivatives in catalytic applications. While not a catalyst in its own right in most contexts, it can be a substrate in catalytic reactions and its derivatives are being explored in the development of new catalytic systems.

A notable example is the catalytic disproportionation of 1,2-diphenylhydrazine into aniline (B41778) and azobenzene (B91143). This transformation can be efficiently promoted by a phosphonium (B103445) cation, which acts as a catalyst. researchgate.netnih.gov Furthermore, phenylhydrazines have gained attention in the field of photoredox catalysis. researchgate.net Phenylhydrazine hydrochloride can participate in visible light-promoted oxidative coupling reactions. researchgate.net These reactions, often facilitated by an organic photocatalyst, allow for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.netthermofisher.com This approach is seen as a more sustainable alternative to some traditional transition metal-catalyzed reactions. researchgate.net

| Catalytic Transformation | Role of Phenylhydrazine Derivative | Catalyst Type |

| Disproportionation | Substrate (1,2-Diphenylhydrazine) | Phosphonium Cation |

| Oxidative Coupling | Reactant (Phenylhydrazine hydrochloride) | Organic Photocatalyst |

| Sulfonylation | Amination Source | Photoredox Catalyst (Eosin Y) |

| Arene C-H Arylation | Initiator | Base-Promoted Homolytic Aromatic Substitution |

Use in Classical and Modern Named Reactions (e.g., Fischer Indole (B1671886) Synthesis)

1,2-Diphenylhydrazine and its substituted analogues are key reagents in one of the most famous named reactions in organic chemistry: the Fischer indole synthesis. nih.gov Discovered by Emil Fischer in 1883, this reaction provides a versatile method for the synthesis of the indole heterocyclic ring system, a core structure in many pharmaceuticals, natural products, and agrochemicals. rsc.orggoogle.com

The reaction involves the treatment of a phenylhydrazine (or a substituted phenylhydrazine) with an aldehyde or a ketone under acidic conditions. nih.gov The initial step is the formation of a phenylhydrazone, which then undergoes a minia.edu.egminia.edu.eg-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole product. nih.gov The use of the hydrochloride salt of the phenylhydrazine is common in these reactions. sigmaaldrich.com

The versatility of the Fischer indole synthesis allows for the preparation of a wide variety of substituted indoles by simply changing the phenylhydrazine and/or the carbonyl compound. This has made it an indispensable tool in the synthesis of complex molecules, including antimigraine drugs of the triptan class. nih.gov

| Named Reaction | Reactants | Key Intermediate | Product |

| Fischer Indole Synthesis | Phenylhydrazine (or derivative), Aldehyde or Ketone | Phenylhydrazone | Indole (or derivative) |

Environmental Transformations and Chemical Fate of 1,2 Diphenylhydrazine

Degradation Pathways in Aqueous Environments

In aqueous solutions, 1,2-Diphenylhydrazine (B7769752) is known to be unstable, with its degradation pathway being highly dependent on the pH of the water. cdc.gov Under aerobic conditions, it undergoes rapid oxidation. cdc.gov For instance, in wastewater containing oxygen, 1,2-Diphenylhydrazine has a reported half-life of approximately 15 minutes. cdc.govoregon.gov In the absence of oxygen, the half-life increases to about 60 minutes. cdc.gov

The degradation products of 1,2-Diphenylhydrazine in water vary with pH. At a pH of 10, the primary degradation product is azobenzene (B91143). cdc.gov Conversely, under acidic conditions (pH 2), 1,2-Diphenylhydrazine can undergo rearrangement to form benzidine (B372746). cdc.govechemi.com At a neutral pH of 7, it degrades into an unidentifiable oxidizable product. cdc.gov In a study conducted in distilled water at various pH levels, less than 10% of the initial 1,2-Diphenylhydrazine concentration remained after one day. cdc.gov

The rapid breakdown of 1,2-Diphenylhydrazine in water means that detectable concentrations are likely to persist for only a short time after being introduced into an aquatic environment. cdc.gov

Table 1: Degradation of 1,2-Diphenylhydrazine under Various Aqueous Conditions

| Condition | Half-life | Primary Degradation Product(s) | Reference |

| Wastewater (with oxygen) | ~15 minutes | Not specified | cdc.govoregon.gov |

| Wastewater (without oxygen) | ~60 minutes | Not specified | cdc.gov |

| Distilled Water (pH 10) | < 1 day for >90% degradation | Azobenzene | cdc.gov |

| Distilled Water (pH 2) | < 1 day for >90% degradation | Benzidine | cdc.gov |

| Distilled Water (pH 7) | < 1 day for >90% degradation | Unidentified oxidizable product | cdc.gov |

| Distilled Water (pH 4.7) | < 1 day for >90% degradation | Two unidentified products (not azobenzene or benzidine) | cdc.gov |

Equilibrium Dynamics with Related Aromatic Nitrogen Compounds (e.g., azobenzene)

A key feature of the environmental chemistry of 1,2-Diphenylhydrazine is its reversible oxidation to azobenzene. cdc.govwaterquality.gov.au This equilibrium is a major factor governing the compound's fate and distribution in the environment. cdc.gov

In aerobic environments, such as well-aerated surface waters, the equilibrium favors the formation of azobenzene. cdc.govechemi.com This oxidation can be catalyzed by common environmental cations like copper(II) and iron(III). echemi.com The uncatalyzed oxidation to azobenzene at pH 10 has a half-life of 5.78 minutes, which is reduced to 1.16 minutes with catalysis. echemi.com

Conversely, under reducing conditions, which might be found in anaerobic sediments, azobenzene can be converted back to 1,2-Diphenylhydrazine. echemi.com This redox cycling between 1,2-Diphenylhydrazine and azobenzene is a critical process in its environmental transformation. echemi.com Due to the rapid and reversible nature of this transformation, environmental analysis for 1,2-Diphenylhydrazine can be challenging, and often azobenzene is measured as a surrogate. oregon.gov

Photochemical Degradation Processes

1,2-Diphenylhydrazine is susceptible to degradation by light. It absorbs ultraviolet (UV) radiation at wavelengths greater than 290 nm, which can lead to its photolysis. cdc.govechemi.com

In aerated solutions, the photolysis of 1,2-Diphenylhydrazine primarily yields azobenzene. echemi.com However, under a nitrogen atmosphere (anaerobic conditions), the products of photolysis are both azobenzene and aniline (B41778). echemi.com While direct photolysis is a potential degradation pathway, its rate in the environment has not been definitively established. echemi.com

In the atmosphere, vapor-phase 1,2-Diphenylhydrazine is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. cdc.gov The estimated half-life for this reaction is less than two hours. cdc.gov

Table 2: Photochemical Degradation Products of 1,2-Diphenylhydrazine

| Condition | Products | Reference |

| Aerated solutions (UV photolysis) | Azobenzene | echemi.com |

| Nitrogen atmosphere (UV photolysis) | Azobenzene, Aniline | echemi.com |

| Atmosphere (reaction with hydroxyl radicals) | Azobenzene and other oxidation products | cdc.gov |

Q & A

Q. What are the standard analytical methods for detecting 1,2-Diphenylhydrazine hydrochloride in environmental samples?

Due to its rapid decomposition in aqueous environments, direct analysis of 1,2-diphenylhydrazine is challenging. Instead, researchers often monitor its stable degradation product, azobenzene , using gas chromatography-mass spectrometry (GC-MS) . However, method validation must account for pH-dependent decomposition kinetics, as 1,2-diphenylhydrazine disproportionates into aniline and azobenzene under acidic or neutral conditions . For environmental monitoring (e.g., wastewater), sample preservation requires immediate acidification to pH < 2 and refrigeration to slow oxidation .

Q. What are the primary environmental degradation pathways of 1,2-Diphenylhydrazine, and how do they influence experimental design?

1,2-Diphenylhydrazine undergoes rapid oxidation in aerobic environments, with a half-life of ~60 minutes in water, forming azobenzene and aniline . Under anaerobic conditions (e.g., sediments or groundwater), degradation pathways remain poorly characterized, necessitating controlled experiments with inert atmospheres (e.g., nitrogen gloveboxes) to study reductive transformations . Researchers must also consider photolysis rates in experimental setups, as UV exposure accelerates decomposition .

Q. How can researchers address gaps in physicochemical property data for environmental modeling?

Key data gaps include solubility, vapor pressure, and Henry’s Law constants at environmentally relevant temperatures. To mitigate this, use quantitative structure-activity relationship (QSAR) models validated against limited experimental data (e.g., log octanol-water partition coefficient, log Kow = 2.8) . For field studies, measure azobenzene as a proxy and back-calculate 1,2-diphenylhydrazine concentrations using stoichiometric ratios .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the oxidation mechanisms of 1,2-Diphenylhydrazine?

Density functional theory (DFT) and semiempirical methods (e.g., MNDO) have revealed that iodine-mediated oxidation proceeds via two independent pathways :

- A chain multistep mechanism involving radical intermediates.

- A pH-dependent pathway favoring azobenzene formation under acidic conditions . Researchers should optimize computational parameters (e.g., solvation models, basis sets) to account for solvent effects, as aqueous vs. organic media significantly alter transition-state energies .

Q. What methodologies are recommended for assessing the carcinogenic potential of 1,2-Diphenylhydrazine in systematic reviews?

Follow the ATSDR’s eight-step systematic review framework , which includes:

- Problem formulation : Define endpoints (e.g., genotoxicity, tumor incidence).

- Literature search : Prioritize studies with dose-response data (e.g., rodent bioassays showing hepatic adenomas at ≥50 mg/kg/day) .

- Risk-of-bias assessment : Exclude studies lacking analytical validation of exposure levels .

- Evidence integration : Classify carcinogenicity per IARC criteria (Group 2A: probable human carcinogen) .

Q. How can ligand-enabled disproportionation reactions of 1,2-Diphenylhydrazine be optimized for catalytic applications?

A phosphonium cation catalyst supported by a tetradentate bis(amidophenolate) ligand enables efficient disproportionation to aniline and azobenzene. Key optimization steps include:

- Ligand design : Rigid, redox-active ligands enhance electrophilicity at the phosphorus center .

- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to stabilize ionic intermediates.

- Kinetic monitoring : Track reaction progress via in situ UV-Vis spectroscopy at λ = 320 nm (azobenzene absorption) .

Q. What experimental strategies resolve contradictions in pH-dependent reaction outcomes?

Conflicting reports on product distributions (e.g., aniline vs. polymeric byproducts) arise from uncontrolled pH shifts. To address this:

- Use buffered reaction media (e.g., phosphate buffer at pH 5–7) .

- Monitor pH in real time with microelectrodes, as even minor deviations (>0.5 pH units) alter reaction pathways .

- Validate results with multiple analytical techniques (e.g., HPLC-MS and NMR) to detect trace intermediates .

Data Contradictions and Mitigation Strategies

- Toxicity Data : While in vitro studies suggest high cytotoxicity (IC50 = 3 µM in hepatocytes), environmental relevance is debated due to rapid degradation . Mitigate by using freshly prepared solutions and confirming stability via LC-MS.

- Environmental Fate : Discrepancies in bioaccumulation potential arise from QSAR predictions vs. field data. Resolve by measuring biota-sediment accumulation factors (BSAFs) in model organisms (e.g., Daphnia magna) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.